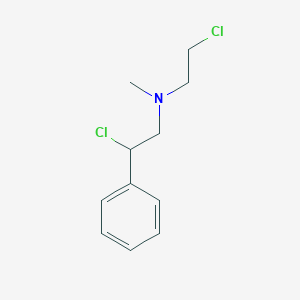

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Übersicht

Beschreibung

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a nitrogen mustard derivative, which means it contains nitrogen and chlorine atoms that make it reactive and useful in different chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine typically involves the reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) for the analysis and control of impurities . This ensures the purity and quality of the final product, which is crucial for its applications in pharmaceuticals and other industries.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as thiosulfate and thiourea, leading to the formation of substituted products.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form aziridinium ions, which are intermediates in many reactions.

Common Reagents and Conditions

Nucleophiles: Strong nucleophiles like thiosulfate and thiourea are commonly used in substitution reactions.

Reaction Conditions: These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure the formation of the desired products.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Target and Mode of Action

Mechlorethamine primarily targets DNA, specifically the N7 nitrogen on guanine bases. The compound binds to DNA, forming covalent bonds that crosslink two strands. This action inhibits DNA replication and transcription, ultimately leading to cell death.

Pharmacokinetics

The biological half-life of mechlorethamine is notably short, typically less than one minute, with approximately 50% excreted via renal pathways. Its stability can be influenced by environmental factors such as pH and temperature.

Scientific Research Applications

-

Pharmaceuticals

- Mechlorethamine is extensively used in the synthesis of anticancer drugs due to its potent alkylating properties. It is particularly effective against rapidly dividing cells, making it valuable in treating various malignancies such as:

- Hodgkin's lymphoma

- Non-Hodgkin lymphoma

- Chronic lymphocytic leukemia

- Mechlorethamine is extensively used in the synthesis of anticancer drugs due to its potent alkylating properties. It is particularly effective against rapidly dividing cells, making it valuable in treating various malignancies such as:

-

Chemical Research

- The compound is studied for its reactivity and the formation of aziridinium intermediates, which are critical in understanding chemical reaction mechanisms. Its ability to undergo substitution reactions enhances its utility in synthetic organic chemistry.

-

Biological Studies

- Mechlorethamine's interactions with biological molecules provide insights into cellular processes. It serves as a model compound for studying DNA damage and repair mechanisms, as well as the effects of alkylation on enzyme activity.

Data Table: Summary of Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Leukemia | 0.5 | DNA alkylation and crosslinking |

| A549 Lung Cancer | 0.8 | Inhibition of DNA replication |

| HeLa Cervical Cancer | 0.3 | Induction of apoptosis via DNA damage |

Case Studies

-

Anticancer Activity

- A study reported significant response rates in patients with advanced Hodgkin's lymphoma when treated with mechlorethamine combined with other agents like vincristine and procarbazine.

-

Combination Therapy

- Clinical trials have demonstrated improved survival rates in non-Hodgkin lymphoma patients receiving mechlorethamine alongside doxorubicin compared to those treated with doxorubicin alone.

-

DNA Damage Studies

- Experimental models have shown that mechlorethamine effectively induces DNA strand breaks and crosslinks, providing a valuable tool for understanding cellular responses to genotoxic stress.

- Interaction with Cholinesterases

Wirkmechanismus

The compound exerts its effects primarily through alkylation, where it binds to DNA and forms cross-links between DNA strands. This prevents the replication of DNA and ultimately leads to cell death . The molecular targets include the N7 nitrogen on the DNA base guanine, which is crucial for the compound’s cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N,N-bis(2-chloroethyl)ethanamine:

Mechlorethamine: Another nitrogen mustard, used as an anticancer chemotherapeutic drug.

Uniqueness

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is unique due to its specific structure, which allows it to form aziridinium intermediates and undergo various substitution reactions. This makes it particularly useful in chemical research and pharmaceutical applications .

Biologische Aktivität

Overview

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, commonly known as mechlorethamine, is a nitrogen mustard compound with significant biological activity, particularly in the context of cancer treatment. Its primary mechanism involves alkylation of DNA, leading to crosslinking and subsequent inhibition of DNA replication, which is a critical pathway in cellular proliferation and survival.

The biological activity of mechlorethamine is primarily attributed to its ability to alkylate DNA . The compound specifically targets the N7 nitrogen on guanine bases within DNA strands. This interaction results in crosslinking between DNA strands, effectively preventing replication and transcription processes, ultimately leading to cell death —a crucial aspect leveraged in chemotherapy treatments.

Key Mechanistic Insights:

- Alkylation Process : The compound forms covalent bonds with DNA, leading to structural changes that inhibit normal cellular functions.

- Cytotoxic Effects : The reactivity of mechlorethamine is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent.

- Pharmacokinetics : Mechlorethamine has a very short biological half-life (typically less than one minute), with about 50% excreted through renal pathways. Its stability is influenced by environmental factors such as pH and temperature.

Biological Activity and Applications

Mechlorethamine is recognized for its role in various biological studies and therapeutic applications:

Anticancer Activity

- Mechanism : As an alkylating agent, mechlorethamine disrupts DNA replication in cancer cells, leading to apoptosis. This property is exploited in treating various types of malignancies, particularly lymphomas and leukemias .

- Clinical Use : It has been used historically as a part of combination chemotherapy regimens for treating Hodgkin's lymphoma and non-Hodgkin lymphoma .

Interaction with Cholinesterases

Research has shown that mechlorethamine can also alkylate acetylcholinesterase and butyrylcholinesterase. This interaction affects the enzymes' activity towards various substrates, demonstrating its broader biological implications beyond cancer therapy .

Case Studies

- DNA Damage Studies : In experimental models, mechlorethamine has been utilized to investigate DNA damage and repair mechanisms. Studies indicate that the compound effectively induces DNA strand breaks and crosslinks, serving as a valuable tool for understanding cellular responses to genotoxic stress.

- Cholinesterase Inhibition : A study demonstrated that alkylation by mechlorethamine significantly altered the hydrolysis rates of substrates by cholinesterases. The compound exhibited more potent effects compared to related compounds, indicating its potential utility in neurobiological research .

Data Table: Comparison of Biological Effects

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSNCWLQRVMIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328862 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22270-22-0 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.